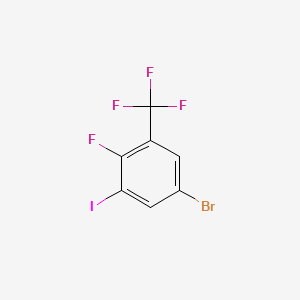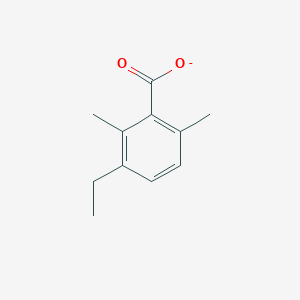![molecular formula C10H6O B14759969 Azuleno[1,2-B]oxirene CAS No. 277-81-6](/img/structure/B14759969.png)
Azuleno[1,2-B]oxirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azuleno[1,2-B]oxirene is a compound that belongs to the class of azulene derivatives. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique chemical properties. This compound is characterized by the fusion of an oxirene ring with the azulene structure, which imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azuleno[1,2-B]oxirene typically involves the reaction of azulene derivatives with appropriate reagents to introduce the oxirene ring. One common method involves the reaction of azulen-2-amine with oxalyl dichloride to form azuleno[2,1-b]pyrrole-2,3-dione, which can then be further reacted with isatoic anhydrides to yield azuleno[1′,2′:4,5]pyrrolo[2,1-b]quinazoline-6,14-dione . This method highlights the importance of using specific reagents and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Azuleno[1,2-B]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the azulene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azulene-1,2-dione derivatives, while reduction may produce azulene-1,2-diol derivatives.
Aplicaciones Científicas De Investigación
Azuleno[1,2-B]oxirene has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of azuleno[1,2-B]oxirene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to modulation of their activity. For example, azulene derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Azuleno[1,2-B]oxirene can be compared with other azulene derivatives, such as guaiazulene and chamazulene . These compounds share the azulene core structure but differ in their substituents and functional groups, which impart distinct chemical and biological properties. For instance:
Guaiazulene: Known for its anti-inflammatory and antioxidant properties.
Chamazulene: Exhibits anti-allergic and anti-inflammatory activities.
The uniqueness of this compound lies in its oxirene ring, which provides additional reactivity and potential for diverse applications.
Propiedades
Número CAS |
277-81-6 |
|---|---|
Fórmula molecular |
C10H6O |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
azuleno[1,2-b]oxirene |
InChI |
InChI=1S/C10H6O/c1-2-4-7-6-9-10(11-9)8(7)5-3-1/h1-6H |
Clave InChI |
HJWOWQYDMYTIJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=C2C=C1)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


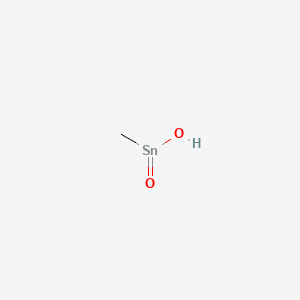
![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
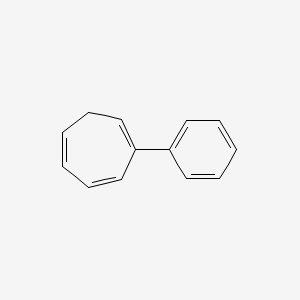
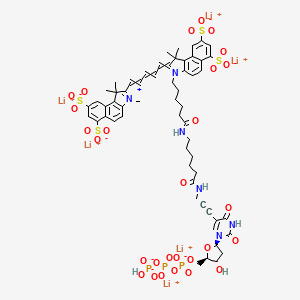
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)
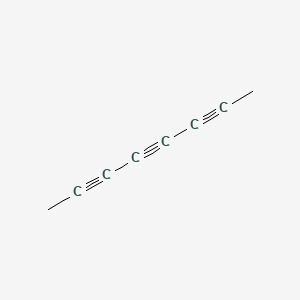

![5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane](/img/structure/B14759922.png)
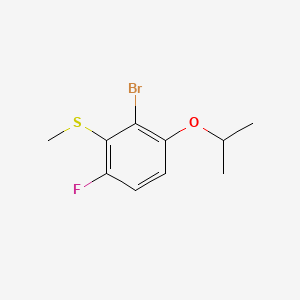
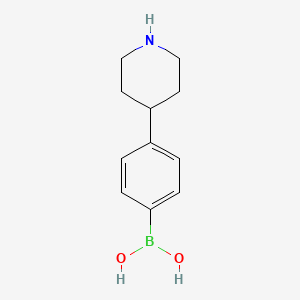
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14759937.png)
